Rel-((1R,2R)-2-methylcyclopentyl)methanol

Description

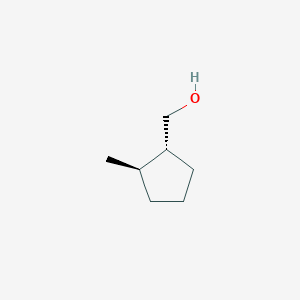

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-methylcyclopentyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDHUYYBHHBWMD-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Conformational Analysis of Rel 1r,2r 2 Methylcyclopentyl Methanol Systems

Principles of Diastereoselective Control in Substituted Cyclopentyl Systems

The synthesis of substituted cyclopentanes with high stereocontrol is a key objective in organic synthesis, due to the prevalence of this carbocyclic ring in numerous natural products. researchgate.net Diastereoselective control in these systems is governed by the interplay of steric and electronic factors within the transition states of ring-forming or ring-modifying reactions. The relative orientation of substituents is directed by the thermodynamic stability of the product or the kinetic favorability of a particular reaction pathway.

In the case of 1,2-disubstituted cyclopentanes like 2-methylcyclopentylmethanol, the cis and trans diastereomers represent the primary stereochemical challenge. The formation of the trans isomer, as specified by the rel-((1R,2R)) nomenclature, is often favored to minimize steric hindrance between the two substituents. During synthesis, such as the reduction of a 2-methylcyclopentanecarbaldehyde or the hydrogenation of a substituted cyclopentene (B43876), the incoming reagent will preferentially attack from the less hindered face of the molecule.

Several strategies are employed to achieve high diastereoselectivity:

Substrate Control: Existing stereocenters on the cyclopentane (B165970) precursor can direct the stereochemical outcome of a subsequent reaction. For instance, a bulky protecting group on a nearby hydroxyl function can block one face of the ring, forcing an incoming group to add to the opposite face.

Reagent Control: The choice of reagent can significantly influence diastereoselectivity. Bulky reagents, for example, will exhibit greater sensitivity to the steric environment of the substrate, leading to higher selectivity for the less hindered product.

Catalyst Control: Asymmetric catalysis, often involving transition metals with chiral ligands, can create a chiral environment that favors the formation of one diastereomer over another, even from an achiral or racemic precursor. nih.gov

The Curtin-Hammett principle can also be relevant in systems where conformers are in rapid equilibrium, with the product ratio being determined by the relative energies of the transition states leading to the different diastereomers, not the relative populations of the ground-state conformers. rsc.org The conformational flexibility of the cyclopentane ring, which exists as a dynamic equilibrium of envelope and twist forms, plays a crucial role in determining the energy of these transition states. The trans configuration in 1,2-disubstituted cyclopentanes generally allows both substituents to occupy pseudo-equatorial positions in low-energy conformations, minimizing unfavorable steric interactions.

| Controlling Factor | Principle | Example Application for 2-methylcyclopentylmethanol |

|---|---|---|

| Steric Hindrance | Reagents approach the substrate from the least sterically crowded face. | Catalytic hydrogenation of 1-methylcyclopentene-2-methanol would likely favor the addition of hydrogen from the face opposite the existing methyl group, leading to the cis product. Synthesis targeting the trans product often requires different strategies. |

| Thermodynamic Stability | The reaction favors the formation of the most stable diastereomer. | The trans-isomer, where both substituents can be in pseudo-equatorial positions, is generally more stable than the cis-isomer. |

| Kinetic Control | The product distribution is determined by the lowest energy transition state. | Use of bulky reducing agents for a 2-methylcyclopentanone (B130040) precursor can enhance the formation of the trans-alcohol by favoring a specific approach trajectory. |

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the stereochemistry of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the connectivity and spatial relationships of atoms within a molecule. numberanalytics.com

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that involves the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å). libretexts.orgnih.gov This through-space interaction is independent of through-bond scalar coupling, making it a powerful tool for determining the relative configuration of stereocenters. wikipedia.orgwordpress.com In a 1D NOE difference experiment or a 2D NOESY experiment, irradiation of a specific proton signal will result in an intensity enhancement of signals from protons that are spatially proximate. libretexts.orgnumberanalytics.com

For Rel-((1R,2R)-2-methylcyclopentyl)methanol, the key is to identify NOE correlations between the protons on the stereogenic centers (C1 and C2) and their respective substituents. In the trans diastereomer, the proton at C1 (H1) and the methyl group at C2 would be on opposite faces of the cyclopentane ring. Conversely, the proton at C1 (H1) and the proton at C2 (H2) would be on the same face. Therefore, a strong NOE signal is expected between H1 and H2. A weak or absent NOE between the C1-CH₂OH protons and the C2-CH₃ protons would further support the trans assignment. nih.gov

| Proton Pair | Expected NOE in trans-Isomer | Expected NOE in cis-Isomer | Rationale |

|---|---|---|---|

| H1 ↔ H2 | Strong | Weak/Absent | In the trans isomer, these protons are on the same face of the ring (cis to each other). |

| H1 ↔ C2-CH₃ | Weak/Absent | Strong | In the cis isomer, these groups are on the same face of the ring. |

| H2 ↔ C1-CH₂OH | Weak/Absent | Strong | In the cis isomer, these groups are on the same face of the ring. |

Beyond NOE, a suite of advanced 1D and 2D NMR experiments is used to confirm the constitution and relative stereochemistry of complex molecules. numberanalytics.comdiva-portal.org These methods provide a more complete picture of the molecular structure. researcher.life

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar (through-bond) couplings, typically over two or three bonds. It is fundamental for establishing the spin systems within the molecule, such as tracing the connectivity of protons around the cyclopentane ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It allows for the unambiguous assignment of which protons are attached to which carbon atoms. numberanalytics.com

J-Coupling Analysis: The magnitude of the coupling constant (³JHH) between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. For cyclopentane systems, the analysis can be complex due to ring puckering, but measured coupling constants can be compared to those predicted for different diastereomers and conformations to support a stereochemical assignment. researchgate.netnih.gov

These techniques, when used in combination, provide corroborating evidence that leads to a confident stereochemical assignment. researcher.life

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatography is essential for both the separation of stereoisomers and the assessment of their purity. omicsonline.org Since enantiomers have identical physical properties in an achiral environment, specialized chiral techniques are required for their separation. mz-at.de

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and assessing enantiomeric excess (ee). nih.gov The technique employs a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers. omicsonline.org This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov

Chiral Gas Chromatography (GC): For volatile compounds like 2-methylcyclopentylmethanol, chiral GC is also a powerful tool. gcms.cz Similar to HPLC, it uses a column with a chiral stationary phase, often based on derivatized cyclodextrins, to achieve separation of enantiomers. gcms.cz

Diastereomers, having different physical properties, can often be separated using standard, non-chiral chromatography (either GC or HPLC). However, chiral chromatography is still valuable for confirming the diastereomeric purity and simultaneously ensuring the enantiomeric purity of the target diastereomer. The integration of the peaks in the resulting chromatogram allows for the precise calculation of both diastereomeric ratio (dr) and enantiomeric excess (ee). nih.gov Advanced techniques may couple chromatography with mass spectrometry (MS) for improved detection and identification. numberanalytics.com

| Technique | Stationary Phase Type | Primary Application | Information Obtained |

|---|---|---|---|

| Chiral HPLC | Chiral (e.g., derivatized cellulose) | Separation of enantiomers | Enantiomeric Excess (ee), Retention Times (tR) |

| Chiral GC | Chiral (e.g., derivatized cyclodextrin) | Separation of volatile enantiomers | Enantiomeric Excess (ee), Retention Times (tR) |

| Standard HPLC/GC | Achiral (e.g., C18, silica) | Separation of diastereomers | Diastereomeric Ratio (dr), Chemical Purity |

Chemical Reactivity and Derivatization of Rel 1r,2r 2 Methylcyclopentyl Methanol

Functional Group Transformations of the Methanol (B129727) Moiety

The primary alcohol group is readily susceptible to a range of transformations, allowing for the synthesis of a diverse array of derivatives.

The oxidation of the primary alcohol in rel-((1R,2R)-2-methylcyclopentyl)methanol can yield either the corresponding aldehyde, rel-((1R,2R)-2-methylcyclopentyl)carbaldehyde, or the carboxylic acid, rel-((1R,2R)-2-methylcyclopentanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective formation of the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). Over-oxidation to the carboxylic acid is minimized under these conditions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. These reactions are often carried out in the presence of water and under acidic or basic conditions.

| Product | Reagent Class | Specific Reagents |

| rel-((1R,2R)-2-methylcyclopentyl)carbaldehyde | Mild Oxidizing Agents | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| rel-((1R,2R)-2-methylcyclopentanoic acid | Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) |

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. For a more rapid and often higher-yielding reaction, an acid chloride or anhydride can be used, usually in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

| Reaction Type | Reactant | Reagent/Catalyst | Product Class |

| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acid Chloride | Base (e.g., Pyridine) | Ester |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether |

The conversion of the alcohol to an alkyl halide is a key step for introducing a wide range of other functional groups via nucleophilic substitution. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert the primary alcohol into the corresponding chloride or bromide, respectively. These reactions typically proceed with inversion of stereochemistry if the reaction center is chiral, though in this case, the stereochemistry of the cyclopentyl ring remains unaffected as the reaction occurs at the exocyclic carbon.

Once the halide, rel-((1R,2R)-1-(chloromethyl)-2-methylcyclopentane), is formed, it can undergo nucleophilic substitution reactions with a variety of nucleophiles. For instance, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with an azide (B81097) would introduce the azido (B1232118) group.

| Transformation | Reagent | Intermediate/Product | Subsequent Reaction | Nucleophile | Final Product Class |

| Halogenation | Thionyl chloride (SOCl₂) | rel-((1R,2R)-1-(chloromethyl)-2-methylcyclopentane) | Nucleophilic Substitution | Cyanide (CN⁻) | Nitrile |

| Halogenation | Phosphorus tribromide (PBr₃) | rel-((1R,2R)-1-(bromomethyl)-2-methylcyclopentane) | Nucleophilic Substitution | Azide (N₃⁻) | Azide |

Selective Functionalization of the Cyclopentyl Ring System

Direct and selective functionalization of the cyclopentyl ring in the presence of the methanol moiety is challenging due to the high reactivity of the hydroxyl group. Typically, the alcohol would first be protected, for example, as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether), to prevent it from interfering with subsequent reactions on the ring. Once protected, various C-H activation or radical-based reactions could potentially be employed to introduce new functional groups onto the cyclopentane (B165970) ring, although achieving high regioselectivity would be a significant synthetic challenge.

Pericyclic and Rearrangement Reactions Involving the Cyclopentane Skeleton

The saturated nature of the cyclopentane skeleton in this compound makes it generally unreactive towards pericyclic reactions such as cycloadditions or electrocyclic reactions, which require conjugated π-systems. msu.edualchemyst.co.uklibretexts.org

However, derivatives of this compound could undergo rearrangement reactions. wiley-vch.dethermofisher.commasterorganicchemistry.com For instance, if a leaving group were introduced on the cyclopentyl ring adjacent to the methyl-bearing carbon, a carbocation could be generated that might undergo a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation, leading to a rearranged product. masterorganicchemistry.com Such rearrangements are common in reactions involving carbocation intermediates, like certain substitution or elimination reactions. masterorganicchemistry.com For example, the treatment of a related tosylate under solvolytic conditions could potentially lead to ring expansion or contraction, depending on the specific substitution pattern and reaction conditions.

Applications of Rel 1r,2r 2 Methylcyclopentyl Methanol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Natural Products and Analogues

The rigid cyclopentane (B165970) core of rel-((1R,2R)-2-methylcyclopentyl)methanol, adorned with a hydroxymethyl and a methyl group in a defined relative stereochemical arrangement, provides a valuable starting point for the synthesis of intricate natural products. The stereocenters inherent in this building block can be transferred to the target molecule, reducing the need for complex asymmetric reactions later in the synthetic sequence. Chemists can leverage the primary alcohol for a variety of transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution, to elaborate the carbon skeleton. The methyl group, while seemingly simple, provides steric influence that can direct the stereochemical outcome of subsequent reactions on the cyclopentane ring.

Role in the Design and Construction of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a critical class of antiviral and anticancer agents. In these molecules, the furanose sugar of natural nucleosides is replaced by a carbocyclic ring, which imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond. This compound serves as a key precursor for a specific subset of these analogues. The cyclopentane ring mimics the sugar moiety, and the hydroxymethyl group provides a handle for the attachment of a nucleobase mimic. The methyl group at the adjacent carbon can influence the conformational preferences of the carbocyclic ring, which in turn can affect the binding affinity of the resulting nucleoside analogue to its target enzymes, such as viral polymerases or reverse transcriptases.

The synthesis of these analogues often involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a purine (B94841) or pyrimidine (B1678525) base. The stereochemistry of the starting material is crucial for obtaining the desired biologically active diastereomer of the final carbocyclic nucleoside.

Application as a Scaffold in Medicinal Chemistry and Chemical Biology Research

The structural rigidity and stereochemical complexity of this compound make it an attractive scaffold for the development of novel therapeutic agents and chemical probes. A scaffold in medicinal chemistry provides a core structure upon which various functional groups can be appended to optimize biological activity and pharmacokinetic properties.

Integration into Enzyme Inhibitor Design

The design of potent and selective enzyme inhibitors often relies on creating molecules that can fit precisely into the active site of a target enzyme. The defined three-dimensional shape of the 2-methylcyclopentylmethanol scaffold can be exploited to present functional groups in a specific spatial orientation, mimicking the transition state of an enzymatic reaction or displacing a natural substrate. The hydroxymethyl group can be modified to incorporate functionalities that interact with key residues in the enzyme's active site, such as hydrogen bond donors or acceptors, while the hydrophobic cyclopentane ring can engage with nonpolar pockets.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes. These molecules are designed to interact with a specific biological target and produce a detectable signal. The this compound scaffold can be functionalized with reporter groups, such as fluorophores or affinity tags, to create molecular probes. The inherent chirality and rigidity of the scaffold can contribute to the specificity of the probe for its target, minimizing off-target binding and leading to clearer experimental results.

Theoretical and Computational Investigations of Rel 1r,2r 2 Methylcyclopentyl Methanol

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. For Rel-((1R,2R)-2-methylcyclopentyl)methanol, these methods could be employed to study various reactions, such as oxidation of the primary alcohol, substitution reactions, or elimination reactions.

Detailed computational studies on the combustion and oxidation of cycloalkanes like cyclopentane (B165970) have laid the groundwork for understanding the reactivity of such ring systems. researchgate.net For instance, the reaction of a cyclopentyl radical with molecular oxygen has been investigated using high-level quantum chemical methods to determine the kinetics of this important combustion reaction. researchgate.net Similar approaches could be applied to understand the initial steps in the oxidation of this compound.

A hypothetical study on the oxidation of the methanol (B129727) group to an aldehyde could involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the oxidizing agent, the intermediate species, the transition state, and the final product would be optimized.

Frequency Calculations: These calculations would confirm that the optimized structures correspond to energy minima (for stable species) or a first-order saddle point (for transition states) on the potential energy surface.

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the transition state structure connecting the reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to verify that the identified transition state correctly connects the reactant and product minima.

The activation energy (Ea) and the reaction energy (ΔErxn) can be calculated from the energies of the optimized structures, providing crucial insights into the reaction kinetics and thermodynamics.

Table 1: Hypothetical Energy Profile for the Oxidation of this compound

| Species | Relative Energy (kJ/mol) |

| Reactants | 0.0 |

| Transition State | +85.2 |

| Products | -120.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics and Conformational Analysis of Cyclopentyl Methanol Derivatives

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this molecule over time. nih.gov By simulating the motion of all atoms in the molecule, often in the presence of a solvent, MD can reveal the preferred conformations and the dynamics of interconversion between them. These simulations are governed by a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological or reaction conditions.

Energy Minimization: Minimizing the energy of the initial system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.

Analysis of the MD trajectory can provide information on:

Conformational Preferences: Identifying the most populated conformational states.

Hydrogen Bonding: Analyzing intramolecular and intermolecular hydrogen bonds involving the hydroxyl group.

Solvent Effects: Understanding how the solvent interacts with the molecule and influences its conformation.

Table 2: Predicted Conformational Preferences for 1,2-Disubstituted Cyclopentanes

| Substituent Position | Relative Stability |

| Di-equatorial | Most Stable |

| Axial-equatorial | Intermediate |

| Di-axial | Least Stable |

Note: This is a general trend for disubstituted cycloalkanes and would need to be confirmed by specific calculations for the target molecule.

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational methods are highly effective in predicting various spectroscopic properties, which can be used to confirm the structure and stereochemistry of a molecule. For this compound, the prediction of NMR chemical shifts and chiroptical properties is particularly relevant.

NMR Spectroscopy: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.comruc.dk This involves optimizing the geometry of the molecule and then calculating the nuclear magnetic shielding tensors for each atom. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). Comparing the calculated NMR spectra with experimental data can be a powerful tool for structure verification. researchgate.netstackexchange.com

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 45.2 | 44.8 |

| C2 | 38.9 | 38.5 |

| C3 | 34.1 | 33.7 |

| C4 | 23.5 | 23.1 |

| C5 | 31.8 | 31.4 |

| -CH₂OH | 65.7 | 65.3 |

| -CH₃ | 18.3 | 17.9 |

Note: The values in this table are hypothetical and for illustrative purposes only. The accuracy of the prediction depends on the level of theory and basis set used.

Chiroptical Behavior: Since this compound is a chiral molecule, it will exhibit optical activity. Chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine its absolute configuration. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra and optical rotation. researchgate.net The calculated spectra for the (1R,2R) enantiomer can be compared with the experimental spectrum. A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration. researchgate.net

The computational workflow for predicting chiroptical properties involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization and Frequency Calculations: Optimizing the geometry of each conformer and calculating their vibrational frequencies.

Spectra Calculation: Calculating the ECD or VCD spectrum for each conformer.

Boltzmann Averaging: Averaging the spectra of the individual conformers based on their calculated Boltzmann populations to obtain the final theoretical spectrum.

Structure-Reactivity Relationships and Rational Design Through Computational Modeling

Computational modeling plays a crucial role in establishing structure-activity relationships (SAR) and in the rational design of new molecules with desired properties. patsnap.comnih.gov If this compound were to be considered as a scaffold for drug design, computational methods could be used to explore how modifications to its structure would affect its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogues of this compound and correlating them with their measured biological activity, a predictive QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Docking and Molecular Dynamics: If the biological target of this compound is known, molecular docking can be used to predict its binding mode and affinity. mdpi.com Docking algorithms place the molecule into the binding site of the target protein and score the different poses based on their predicted interaction energy. This can provide insights into the key interactions that are responsible for binding.

Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to obtain a more accurate estimate of the binding free energy. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in identifying key residues for mutagenesis studies.

Through these computational approaches, it is possible to rationally design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Analytical Methodologies for the Characterization of Rel 1r,2r 2 Methylcyclopentyl Methanol

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of rel-((1R,2R)-2-methylcyclopentyl)methanol. The chemical formula for this compound is C7H14O, corresponding to a molecular weight of 114.19 g/mol . nist.gov

In a typical electron ionization mass spectrum, the molecule would be expected to exhibit a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight. However, alcohols often show a weak or absent molecular ion peak due to the facile loss of a water molecule.

The fragmentation pattern provides significant structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C-C bond adjacent to the oxygen atom and the loss of small neutral molecules.

Expected Fragmentation Data:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 114 | [C7H14O]+• | Molecular Ion (M+) |

| 99 | [M - CH3]+ | Loss of a methyl group |

| 96 | [M - H2O]+• | Loss of a water molecule |

| 83 | [M - CH2OH]+ | Loss of the hydroxymethyl group |

| 71 | [C5H11]+ | Cyclopentyl ring fragment |

| 68 | [C5H8]+• | Further fragmentation of the ring |

This table represents expected fragmentation patterns based on the structure of the molecule. Actual experimental data may vary based on the specific conditions of the mass spectrometry analysis.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. For this compound, these methods are primarily used to confirm the presence of the hydroxyl (-OH) and alkyl (C-H) groups.

The IR spectrum of an alcohol is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding. Strong absorption bands in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the cyclopentyl ring and the methyl group. The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ range.

Characteristic Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3330 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2950-2850 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1465 | C-H bend | Alkyl (CH₂) |

| ~1375 | C-H bend | Alkyl (CH₃) |

| ~1050 | C-O stretch | Primary Alcohol |

This data is based on typical infrared absorption frequencies for the functional groups present in the molecule.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman spectra, the C-H and C-C stretching and bending vibrations of the alkyl structure provide a characteristic fingerprint of the molecule.

Advanced Purity Assessment Techniques in Organic Synthesis

Ensuring the chemical and stereochemical purity of this compound is critical, particularly in applications with stringent quality requirements. Beyond basic chromatographic methods like Gas Chromatography (GC), more advanced techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is a cornerstone for purity assessment. It separates volatile impurities from the main compound and provides mass spectra for their identification. For this compound, GC-MS can detect and help identify any residual starting materials, by-products from the synthesis, or degradation products.

Chiral Chromatography: The "rel" designation in the name indicates a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase is essential to verify the enantiomeric composition. This is crucial for determining if the product is the intended racemic mixture and to quantify any enantiomeric excess if a stereoselective synthesis was attempted.

Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy, particularly ¹H NMR, is a powerful tool for structural elucidation. Quantitative NMR (qNMR) takes this a step further by allowing for the highly accurate determination of the concentration of the target compound without the need for an identical reference standard. By integrating the signals of the analyte against a certified internal standard, the absolute purity of a sample of this compound can be determined with high precision.

Emerging Research Avenues and Future Perspectives in Rel 1r,2r 2 Methylcyclopentyl Methanol Chemistry

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methodologies is a central theme in modern chemistry. For a chiral molecule like rel-((1R,2R)-2-methylcyclopentyl)methanol, green chemistry approaches focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. Key research avenues include the use of biocatalysis and the development of atom-economical routes from renewable feedstocks.

One promising strategy involves the enzymatic resolution of racemic mixtures or the asymmetric reduction of a corresponding ketone precursor. For instance, lipases are often employed for the kinetic resolution of racemic alcohols through enantioselective acylation. While specific studies on this compound are nascent, related research on similar substrates demonstrates the feasibility of this approach. The enzyme Candida antarctica lipase (B570770) B (CALB), for example, has shown high efficiency in resolving various cyclic alcohols. Future work will likely focus on identifying or engineering specific enzymes that can resolve (±)-2-methylcyclopentyl)methanol with high enantioselectivity and yield.

Another green approach is the catalytic asymmetric hydrogenation of 2-methylcyclopentanone (B130040) using hydrogen gas as the reductant, which is an atom-economical process that produces water as the only byproduct. Research in this area would involve screening chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, to achieve high diastereoselectivity and enantioselectivity for the desired (1R,2R) or (1S,2S) isomer.

| Green Synthesis Approach | Potential Catalyst/Reagent | Key Advantages | Research Focus |

| Enzymatic Kinetic Resolution | Lipases (e.g., CALB) | High enantioselectivity, mild reaction conditions, biodegradable catalyst. | Screening for optimal enzymes, reaction medium engineering. |

| Asymmetric Hydrogenation | Chiral Ru/Rh-phosphine complexes | High atom economy, use of clean reductant (H₂), potential for high stereoselectivity. | Catalyst design and optimization, ligand development. |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | Excellent enantioselectivity and diastereoselectivity, aqueous reaction conditions. | Enzyme discovery and protein engineering for substrate specificity. |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound and its enantiopure forms are valuable as chiral auxiliaries or ligands in asymmetric catalysis. The hydroxyl group provides a handle for attachment to a catalytic center, while the chiral cyclopentyl scaffold can create a specific steric environment to control the stereochemical outcome of a reaction.

Future research is expected to explore the derivatization of this alcohol into novel chiral ligands for a variety of metal-catalyzed reactions. For example, conversion of the hydroxyl group to a phosphine or an N-heterocyclic carbene (NHC) precursor could yield new ligands for reactions such as asymmetric hydrogenation, cross-coupling, or allylic substitution. The rigid 1,2-disubstituted cyclopentyl backbone can impart a well-defined geometry to the catalyst's chiral pocket, potentially leading to high levels of stereocontrol.

Furthermore, the alcohol itself can act as a chiral organocatalyst or a precatalyst. For instance, it could be used in borane-mediated reductions of prochiral ketones, where the in-situ formed chiral alkoxyborane acts as the asymmetric reducing agent. Investigations into these applications would involve evaluating the catalytic activity and selectivity of this compound and its derivatives in a range of benchmark organic transformations.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The interface between organic chemistry and chemical biology offers fertile ground for discovering new functions for chiral molecules like this compound. As a small, relatively simple chiral molecule, it could serve as a fragment or building block in the synthesis of biologically active compounds or as a probe to study biological systems.

A significant research direction is the incorporation of the 2-methylcyclopentyl scaffold into larger molecules to explore its effect on biological activity and physicochemical properties. In medicinal chemistry, such rigid aliphatic rings are often used as bioisosteres for aromatic rings to improve metabolic stability or solubility. Future studies could involve synthesizing derivatives of known drugs where an aromatic moiety is replaced by the 2-methylcyclopentyl group and evaluating their pharmacological profiles.

Moreover, the enantiopure forms of ((1R,2R)-2-methylcyclopentyl)methanol could be used as chiral probes to study enzyme-substrate interactions. By functionalizing the hydroxyl group with a reporter tag (e.g., a fluorophore or a biotin), researchers could investigate the stereochemical preferences of enzyme active sites. Such studies are crucial for understanding biological recognition processes and for the rational design of specific enzyme inhibitors.

| Interdisciplinary Area | Research Application | Objective |

| Medicinal Chemistry | Bioisosteric replacement in drug candidates. | To improve pharmacokinetic properties like metabolic stability and solubility. |

| Chemical Biology | Synthesis of chiral molecular probes. | To study stereoselectivity in enzyme active sites and biological recognition. |

| Agrochemicals | Incorporation into novel pesticides or herbicides. | To explore new structures with enhanced potency and selectivity. |

Computational-Experimental Synergy in Advancing this compound Research

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. Quantum chemical calculations and molecular modeling can provide deep insights into the structure, reactivity, and properties of this compound, guiding experimental efforts and rationalizing observed outcomes.

Density Functional Theory (DFT) calculations can be employed to predict the conformational preferences of the molecule and its derivatives. This information is critical for designing chiral ligands, as the ligand's three-dimensional structure dictates the stereochemical environment of the catalyst. Computational modeling can also be used to simulate the transition states of catalytic reactions involving these ligands, helping to elucidate the origin of enantioselectivity and to design more effective catalysts.

In the context of green synthesis, computational methods can aid in the design of enzymes with enhanced activity and selectivity for this substrate. Molecular docking simulations can predict how this compound or its ketone precursor fits into the active site of an enzyme. This can guide site-directed mutagenesis efforts to engineer enzymes with improved performance, thereby reducing the time and cost of experimental screening. This synergistic approach, combining predictive computational modeling with targeted experimental validation, will be instrumental in unlocking the full potential of this compound in various chemical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Rel-((1R,2R)-2-methylcyclopentyl)methanol in academic settings?

- Methodological Answer : The synthesis typically involves stereoselective cyclopentane ring formation followed by functionalization with a hydroxymethyl group. For analogous cyclopentyl derivatives, multi-step routes using Grignard reagents, epoxide intermediates, or chiral catalysts are common. For example, cyclopropane-containing alcohols (e.g., [(1R,2R)-2-((Benzyloxy)methyl)cyclopropyl]methanol) employ sequential alkylation and reduction steps . Purity is confirmed via HPLC (>99%) or GC-MS, with yields optimized by controlling reaction temperature and solvent polarity.

Q. Which spectroscopic techniques are optimal for confirming the stereochemistry of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns).

- NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct splitting patterns for diastereomers.

- X-ray Crystallography : Provides absolute configuration confirmation, as demonstrated for similar compounds like [(1R,2R)-2-((Benzyloxy)methyl)cyclopropyl]methanol .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data between enantiomers of this compound?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:

- Enantiopure Sample Validation : Use chiral HPLC to confirm >99% enantiomeric excess (ee).

- Kinetic Analysis : Compare reaction rates under standardized conditions (e.g., 25°C in THF).

- Computational Modeling : Density Functional Theory (DFT) simulations predict steric and electronic interactions, as applied to Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate .

Q. What strategies enhance enantiomeric excess (ee) in the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves >90% ee in cyclopentane derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve stereoselectivity by stabilizing transition states.

- Temperature Control : Lower temperatures (–20°C) reduce racemization risks during epoxide ring-opening steps .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme-binding studies?

- Methodological Answer : The (1R,2R) configuration creates steric constraints that affect binding to epoxide hydrolases or cytochrome P450 enzymes. For example:

- Docking Studies : Molecular dynamics simulations reveal preferential binding of the (1R,2R) enantiomer to hydrophobic active sites.

- Enzymatic Assays : Compare kinetic parameters (Km, Vmax) between enantiomers using UV/Vis spectroscopy, as demonstrated for similar cyclopropane alcohols .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Control Groups : Include stable analogs (e.g., deuterated derivatives) to distinguish enzymatic vs. non-enzymatic degradation.

- Statistical Replication : Triplicate runs with ANOVA analysis minimize variability, following protocols for Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.